

Best practices for long-term AZD1080 treatment in vitro

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Compound of Interest

Compound Name: AZD1080

Cat. No.: B1665930

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AZD1080 In Vitro Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term in vitro treatment with **AZD1080**, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **AZD1080**? A1: **AZD1080** is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It binds to the ATP pocket of GSK-3, preventing the phosphorylation of its downstream substrates.[1][2] It shows high selectivity for both GSK-3 α and GSK-3 β isoforms.[3]

Q2: What are the recommended solvent and storage conditions for **AZD1080**? A2: **AZD1080** is soluble in DMSO. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What is the in vitro potency of **AZD1080**? A3: **AZD1080** inhibits human GSK-3 α and GSK-3 β with a K_i of 6.9 nM and 31 nM, respectively. In cellular assays, it has been shown to inhibit the phosphorylation of tau in 3T3 fibroblasts expressing human tau with an IC_{50} of 324 nM.

Q4: How selective is **AZD1080** against other kinases? A4: **AZD1080** demonstrates good selectivity for GSK-3. For example, it is over 14-fold more selective for GSK-3 β than for CDK5 and over 30-fold more selective than for CDK2. At a concentration of 10 μ M, it showed less than 50% effect against a panel of 65 different receptors, enzymes, and ion channels.

Quantitative Data Summary

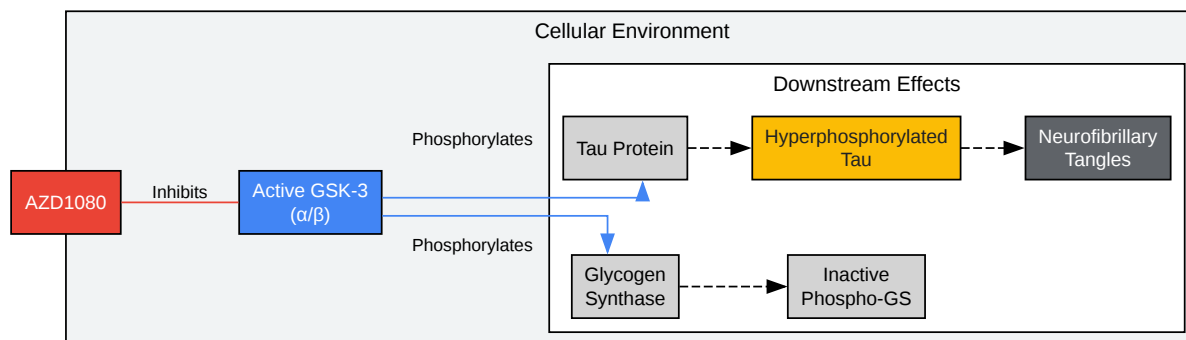
Table 1: Inhibitory Activity of **AZD1080**

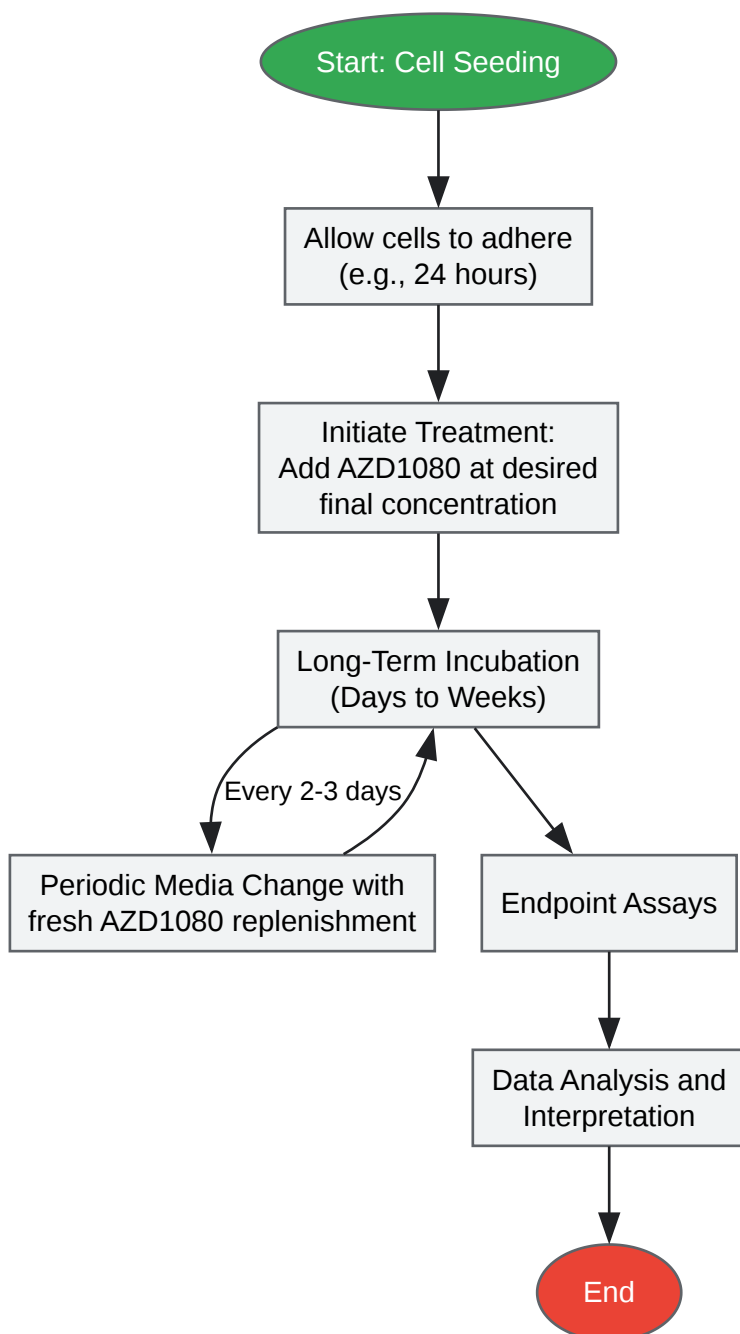
Target	Parameter	Value	Reference
Human GSK-3 α	Ki	6.9 nM	
Human GSK-3 β	Ki	31 nM	
Tau Phosphorylation	IC50	324 nM	

Table 2: Kinase Selectivity Profile of **AZD1080**

Kinase	pKi	IC50 (nM)	Fold Selectivity vs. GSK-3 β	Reference
GSK-3 β	7.5	31	1	
CDK5	6.4	429	14	
CDK2	5.9	1150	37	
CDK1	5.7	1980	64	
Erk2	< 5	>10,000	>323	

Signaling Pathway and Experimental Workflow





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References

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- 3. selleckchem.com [selleckchem.com]
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